[(3R,5S)-3,5-dimethyl-1-adamantyl]methanol
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Overview
Description
- [(3R,5S)-3,5-dimethyl-1-adamantyl]methanol is a chiral alcohol with the molecular formula C13H22O. Its systematic name is (1R,3R,5S)-1-methoxy-3,5-dimethyladamantane.
- The compound belongs to the adamantane family, characterized by its cage-like structure. Adamantane derivatives find applications in various fields due to their unique properties.
Preparation Methods
Synthetic Routes: The synthesis of [(3R,5S)-3,5-dimethyl-1-adamantyl]methanol involves several steps. One common approach is the reduction of the corresponding ketone, followed by protection of the hydroxyl group.
Reaction Conditions: Reduction can be achieved using metal hydrides (e.g., lithium aluminum hydride) or catalytic hydrogenation. Protection of the hydroxyl group typically involves acetylation or silylation.
Industrial Production: While not widely produced industrially, research labs and specialty chemical manufacturers synthesize this compound for specific applications.
Chemical Reactions Analysis
Reactions: [(3R,5S)-3,5-dimethyl-1-adamantyl]methanol can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: [(3R,5S)-3,5-dimethyl-1-adamantyl]methanol serves as a building block for the synthesis of other adamantane derivatives.
Biology and Medicine:
Industry: Limited industrial applications, but it contributes to the study of adamantane-based materials.
Mechanism of Action
- The exact mechanism of action for this compound depends on its derivatives. It may interact with specific receptors or enzymes, affecting cellular processes.
- Further research is needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
- [(3R,5S)-3,5-dimethyl-1-adamantyl]methanol is unique due to its adamantane core. Similar compounds include other adamantane derivatives like (1S,2S,3R,5S)-(+)-2,3-pinanediol and (3R,5S)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}pyrrolidine-3-ol .
Properties
Molecular Formula |
C13H22O |
---|---|
Molecular Weight |
194.31 g/mol |
IUPAC Name |
[(3R,5S)-3,5-dimethyl-1-adamantyl]methanol |
InChI |
InChI=1S/C13H22O/c1-11-3-10-4-12(2,6-11)8-13(5-10,7-11)9-14/h10,14H,3-9H2,1-2H3/t10?,11-,12+,13? |
InChI Key |
RVWLWJAOIBEWAV-UNTZMWQOSA-N |
Isomeric SMILES |
C[C@@]12CC3C[C@@](C1)(CC(C3)(C2)CO)C |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)CO)C |
Origin of Product |
United States |
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